4-ベンジルピペラジン-2-オン

概要

説明

Synthesis Analysis

The synthesis of 4-Benzylpiperazin-2-one and its derivatives involves innovative methodologies that highlight the compound's accessibility and the efficiency of synthetic routes. For instance, a novel three-step synthesis from the methyl ester of (S)-serine has been described, utilizing diastereomeric oxazolidine derivatives as key intermediates, leading to chiral, non-racemic bicyclic lactams with promising interaction with σ1-receptors (Beduerftig et al., 2001). Additionally, efficient synthesis routes have been developed for related compounds, emphasizing the versatility of the benzylpiperazine scaffold in medicinal chemistry (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Benzylpiperazin-2-one derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the compound's conformational preferences and the impact of substituents on its three-dimensional structure. For example, the structure of a designer benzylpiperazine was confirmed by NMR and X-ray crystallography, highlighting the compound's planarity and potential for further functionalization (Westphal et al., 2009).

Chemical Reactions and Properties

4-Benzylpiperazin-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It has been used as a precursor in the synthesis of nitrone compounds, which undergo cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, respectively. These transformations showcase the compound's versatility in creating complex, biologically active molecules (Bernotas & Adams, 1996).

科学的研究の応用

医薬品化学

4-ベンジルピペラジン-2-オンはピペラジンの誘導体です。ピペラジンは、創薬における最も一般的な窒素ヘテロ環の3番目にランクされています 。不安解消剤、抗ウイルス剤、心臓保護剤、抗がん剤、抗うつ剤などのさまざまな薬理作用を持つ薬剤に広く見られます 。さらに、イマチニブ(グリーベックとしても販売されている)やシルデナフィル(バイアグラとして販売されている)など、いくつかのブロックバスター薬の主要成分です 。

C–H官能基化

ピペラジン環の炭素原子のC–H官能基化において大きな進歩が見られました 。このプロセスは、有機化合物中の炭素-水素結合の修飾を含み、単純な前駆体から複雑な分子を合成する際の重要なステップです 。

新規化合物の合成

一連の新規な4-(3-(4-ベンジルピペラジン-1-イル)プロポキシ)-7-メトキシ-3-置換フェニル-2H-クロメン-2-オンは、7-メトキシ-3-フェニル-4-(3-ピペラジン-1-イル-プロパキシ)クロメン-2-オンをさまざまな置換芳香族アルデヒドで還元的アミノ化することにより合成されました 。このプロセスでは、メタノール中でシアノホウ素化ナトリウムを使用します 。

抗菌活性

4-ベンジルピペラジン-2-オンの代表的なアナログを、in vitroでの抗菌活性についてスクリーニングしました 。これらの化合物は、有意な抗菌および抗真菌活性を示しました 。

分子モデリング

最も活性が高い8つのピペラジン-クロメン-2-オン誘導体の、酸化還元酵素(PDB ID 1XDQ)に対するドッキングシミュレーションでは、最も酵素-阻害剤複合体が、リガンドの芳香族部分と結合部位の親油性残基との間で発生する疎水性相互作用によって安定化されていることが示されました 。

創薬

作用機序

Target of Action

4-Benzylpiperazin-2-one, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting in a similar fashion to MDMA .

Mode of Action

BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . This interaction with its targets results in changes that are similar to the effects of amphetamine, although BZP’s dosage is roughly 10 times higher by weight .

Biochemical Pathways

The primary biochemical pathway affected by BZP is the serotonin pathway. By acting on the serotonin reuptake transporter, BZP increases the concentration of serotonin in the extracellular fluids surrounding the cell . This leads to increased activation of the serotonergic system, resulting in effects similar to those of amphetamine .

Pharmacokinetics

It is known that bzp is metabolized in the liver and excreted renally . The elimination half-life of BZP is approximately 5.5 hours

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant and euphoriant properties . Several studies have found that the effects of BZP are similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Safety and Hazards

将来の方向性

特性

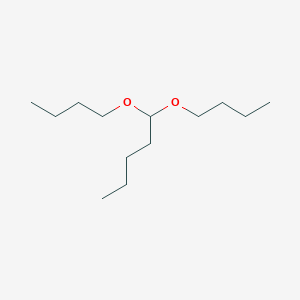

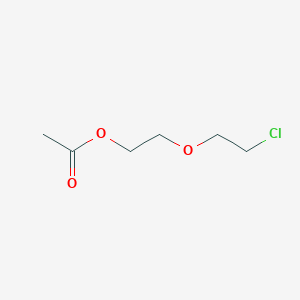

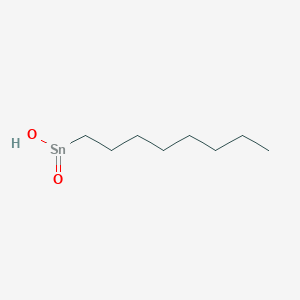

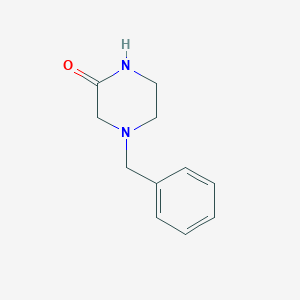

IUPAC Name |

4-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466485 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13754-41-1 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?

A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.

Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?

A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。